molecular formula C11H13BrO3 B12600927 3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one CAS No. 651325-80-3

3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one

Cat. No.: B12600927
CAS No.: 651325-80-3
M. Wt: 273.12 g/mol
InChI Key: UOZZCNZPVMSOLC-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one (CAS 651325-80-3) is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol. This brominated propiophenone derivative serves as a valuable synthetic intermediate in organic and medicinal chemistry research . The compound is recognized for its role in chemical synthesis, with literature describing a high-yield (~99%) synthetic route . Researchers utilize such bromo-ketones as key precursors for the development of more complex molecular structures. Structurally similar chalcone derivatives and bromo-ketones are frequently investigated for their potential biological activities, including as intermediates for compounds with antimicrobial properties and as core structures in the development of novel pharmacologically active agents . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

CAS No.

651325-80-3

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-bromo-1-(2,4-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H13BrO3/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5-6H2,1-2H3

InChI Key

UOZZCNZPVMSOLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCBr)OC

Origin of Product

United States

Preparation Methods

Purification Techniques

Common purification methods include:

Characterization Techniques

Characterization of the synthesized compound can be performed using various spectroscopic techniques:

Technique Purpose
NMR (Nuclear Magnetic Resonance) Identifies functional groups and confirms structure
HPLC (High Performance Liquid Chromatography) Assesses purity levels
MS (Mass Spectrometry) Confirms molecular weight and structure

The preparation methods for 3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one primarily involve bromination reactions of suitable precursors under controlled conditions. The choice of reagents and solvents significantly influences the yield and purity of the final product. Further studies on this compound could elucidate its potential biological activities and applications in drug development.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 1-(2,4-dimethoxyphenyl)propan-1-one derivatives with different substituents.

    Reduction: Formation of 3-bromo-1-(2,4-dimethoxyphenyl)propan-1-ol.

    Oxidation: Formation of 3-bromo-1-(2,4-dimethoxyphenyl)propan-1-al or 3-bromo-1-(2,4-dimethoxyphenyl)propanoic acid.

Scientific Research Applications

3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy Group Positional Isomers
  • 3-Bromo-1-(2,5-dimethoxyphenyl)prop-2-yn-1-one Structure: 2,5-Dimethoxy substitution with a propynone (C≡C) backbone. Key Differences: The triple bond increases electrophilicity, enabling conjugate additions (e.g., oxa-Michael addition with dihydroxynaphthalene ). Applications: Used in the synthesis of polycyclic natural products like palmarumycin C6 .
Alkoxy vs. Halogen Substituents
  • 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
    • Structure : Chloro and methyl groups at the 3- and 4-positions of the aromatic ring.
    • Key Differences : Electron-withdrawing Cl and electron-donating CH₃ groups create a mixed electronic effect, altering reactivity in electrophilic substitutions. Molecular weight: 261.55 g/mol .
  • 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
    • Structure : 2,4-Dichloro substitution.
    • Key Differences : Strong electron-withdrawing effects reduce aryl ring activation, making the compound less reactive in nucleophilic aromatic substitutions compared to dimethoxy analogs. Molecular formula: C₉H₈BrCl₂O .
Fluoro Substituents
  • 2-Bromo-1-(2,6-difluorophenyl)propan-1-one Structure: Ortho-difluoro substitution. Steric hindrance from ortho-F groups may limit reactivity in bulky reactions .

Backbone Modifications

Saturated vs. Unsaturated Ketones
  • 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one Structure: α,β-unsaturated propenone backbone. Key Differences: Conjugation enables participation in cycloaddition or Michael addition reactions, unlike the saturated propan-1-one .
Bromine Positional Isomers
  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one Structure: Bromine at the 2-position of the propanone. Key Differences: Altered steric and electronic effects influence alkylation efficiency. Molecular weight: 243.10 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) Aromatic Substituents Backbone Type Key Reactivity Features
Target Compound 287.13 2,4-Dimethoxy Saturated High solubility in polar solvents; EWG-activated aryl ring
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 261.55 3-Cl, 4-CH₃ Saturated Mixed electronic effects; moderate stability
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one 291.97 2,4-Cl Saturated Low aryl ring activation; high lipophilicity
3-Bromo-1-(2,5-dimethoxyphenyl)prop-2-yn-1-one 299.13 2,5-Dimethoxy Unsaturated Electrophilic triple bond for conjugate additions

Biological Activity

3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antioxidant, anticancer, antimicrobial properties, and other relevant biological effects based on diverse research findings.

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 273.123 g/mol
  • LogP : 2.6715
  • Polar Surface Area (PSA) : 35.53 Ų

Antioxidant Activity

Research indicates that derivatives of similar compounds exhibit significant antioxidant properties. For instance, studies have demonstrated that certain brominated phenyl derivatives show enhanced DPPH radical scavenging activity, surpassing that of ascorbic acid by notable margins. While specific data on 3-bromo-1-(2,4-dimethoxyphenyl)propan-1-one is limited, its structural similarity to other effective antioxidants suggests potential efficacy in radical scavenging.

Comparative Antioxidant Activity

CompoundDPPH Scavenging Activity (Relative to Ascorbic Acid)
Compound A1.37 times higher
Compound B1.26 times higher
3-Bromo DerivativesPotentially comparable based on structure

Anticancer Activity

The anticancer activity of related compounds has been evaluated using various cancer cell lines, including glioblastoma and breast cancer. The MTT assay results indicate that some derivatives exhibit cytotoxicity against these cell lines, suggesting that 3-bromo-1-(2,4-dimethoxyphenyl)propan-1-one may also possess similar properties.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several brominated phenyl compounds against the U-87 glioblastoma and MDA-MB-231 breast cancer cell lines. The results indicated:

  • U-87 Cell Line : Higher sensitivity to brominated compounds.
  • MDA-MB-231 Cell Line : Moderate sensitivity observed.

Antimicrobial Properties

In vitro studies have shown that halogenated compounds can exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays suggest that certain derivatives are effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
Compound C0.220.25Bactericidal
Compound D0.300.35Bacteriostatic
3-Bromo DerivativesTBDTBDTBD

Neurochemical Effects

Research into the neurochemical effects of similar compounds has revealed alterations in serotonin and dopamine levels in model organisms, indicating potential effects on neurotransmitter systems. Although specific studies on 3-bromo-1-(2,4-dimethoxyphenyl)propan-1-one are sparse, the implications of such findings suggest a need for further exploration into its psychoactive properties.

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